molecular formula C18H20ClN3 B5910846 N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine

N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine

Cat. No. B5910846
M. Wt: 313.8 g/mol
InChI Key: JYULTOPNWMPUNL-ZHZULCJRSA-N
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Description

N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine, also known as 4-(4-methylphenyl)-2-[[(2-chlorophenyl)imino]methyl]-1-piperazinyl]amine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CBP and belongs to the class of piperazine derivatives. CBP has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

CBP acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of other neurotransmitters, including norepinephrine and acetylcholine. CBP's mechanism of action is complex and involves the modulation of multiple neurotransmitter systems.
Biochemical and Physiological Effects:
CBP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are two important neurotransmitters involved in the regulation of mood and behavior. CBP has also been found to modulate the activity of other neurotransmitters, including norepinephrine and acetylcholine. These effects contribute to CBP's potential therapeutic applications in the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

CBP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent and selective activity at dopamine and serotonin receptors. However, CBP also has some limitations for use in lab experiments. It has poor solubility in water and requires the use of organic solvents for preparation. CBP is also relatively unstable and can degrade over time, which can complicate experiments.

Future Directions

There are several future directions for research on CBP. One potential direction is to further explore its potential therapeutic applications in the treatment of psychiatric disorders, including schizophrenia, depression, and anxiety disorders. Another direction is to investigate the potential of CBP as a tool for studying the neurobiology of these disorders. Additionally, further research is needed to optimize the synthesis and stability of CBP for use in lab experiments.

Synthesis Methods

CBP can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine(N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinaminemethylphenyl)-1,2-diamine in the presence of acetic acid and ethanol. Another method involves the reaction of 2-chlorobenzaldehyde with N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine(N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinaminemethylphenyl)-1-piperazinecarboxamide in the presence of acetic acid and ethanol. These methods have been optimized to produce high yields of CBP with high purity.

Scientific Research Applications

CBP has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antipsychotic activity and has been studied for its potential use in the treatment of schizophrenia and other psychotic disorders. CBP has also been found to exhibit antidepressant and anxiolytic activity and has been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

(Z)-1-(2-chlorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3/c1-15-6-8-17(9-7-15)21-10-12-22(13-11-21)20-14-16-4-2-3-5-18(16)19/h2-9,14H,10-13H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYULTOPNWMPUNL-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine

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